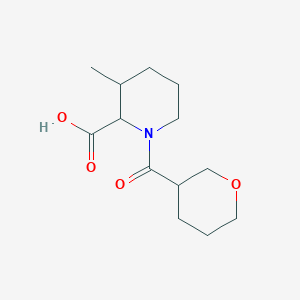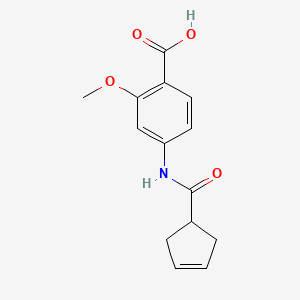![molecular formula C11H16N2O4S B6644902 N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B6644902.png)
N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]pyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]pyridine-3-sulfonamide, also known as PMSF, is a protease inhibitor commonly used in scientific research. It is a small molecule with a molecular weight of 277.33 g/mol and a chemical formula of C11H16N2O4S. PMSF is widely used in the laboratory for its ability to inhibit serine proteases, which are enzymes that catalyze the hydrolysis of peptide bonds in proteins.
Mécanisme D'action
N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]pyridine-3-sulfonamide acts as a suicide inhibitor of serine proteases by covalently modifying the active site of the enzyme. It reacts with the serine residue in the active site of the protease, forming a stable covalent bond and irreversibly inhibiting the enzyme.
Biochemical and physiological effects:
N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]pyridine-3-sulfonamide has been shown to inhibit a wide range of serine proteases, including trypsin, chymotrypsin, and thrombin. It has also been shown to inhibit proteases in vivo, indicating its potential as a therapeutic agent. N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]pyridine-3-sulfonamide has been used in various biochemical and physiological studies to investigate the role of proteases in various biological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]pyridine-3-sulfonamide in lab experiments is its ability to irreversibly inhibit serine proteases, making it a useful tool for studying the role of proteases in various biological processes. However, N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]pyridine-3-sulfonamide has some limitations, including its potential to react with other nucleophiles in the sample, leading to false positives. Additionally, N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]pyridine-3-sulfonamide can be toxic to cells at high concentrations, limiting its use in some experiments.
Orientations Futures
There are several future directions for research involving N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]pyridine-3-sulfonamide. One area of interest is the development of more specific and potent protease inhibitors. Another area of interest is the use of N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]pyridine-3-sulfonamide as a therapeutic agent for the treatment of protease-related diseases, such as cancer and inflammatory disorders. Additionally, N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]pyridine-3-sulfonamide could be used in combination with other protease inhibitors to target multiple proteases simultaneously.
Méthodes De Synthèse
N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]pyridine-3-sulfonamide can be synthesized using various methods, including the reaction of pyridine-3-sulfonic acid chloride with 3-hydroxy-2-methyl-4-pyrone in the presence of a base. Another method involves reacting pyridine-3-sulfonic acid with 3-hydroxy-2-methyl-4-pyrone in the presence of a base and a coupling agent.
Applications De Recherche Scientifique
N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]pyridine-3-sulfonamide is widely used in scientific research as a protease inhibitor. It is commonly used to inhibit serine proteases in cell lysates or purified protein samples. N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]pyridine-3-sulfonamide can also be used to inhibit proteases in vivo, making it a useful tool for studying the role of proteases in various biological processes.
Propriétés
IUPAC Name |
N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-9-11(14,4-6-17-9)8-13-18(15,16)10-3-2-5-12-7-10/h2-3,5,7,9,13-14H,4,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNRZIBBQQYEGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)(CNS(=O)(=O)C2=CN=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-[(1-Methyltriazol-4-yl)methyl]azepan-2-yl]propan-2-ol](/img/structure/B6644821.png)

![(2S)-2-[(3-chloro-2-methylbenzoyl)amino]-3-methylbutanoic acid](/img/structure/B6644846.png)
![2-[(3-Chloro-2-methylbenzoyl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B6644850.png)
![3-[(3-Chloro-2-methylbenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6644858.png)
![2-chloro-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)aniline](/img/structure/B6644861.png)
![3-[(3-Chloro-2-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6644865.png)
![(2R)-2-[(3-chloro-2-methylbenzoyl)amino]-3-methylbutanoic acid](/img/structure/B6644868.png)
![2-[1-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)piperidin-3-yl]ethanol](/img/structure/B6644873.png)

![N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-1-methylpyrazole-4-carboxamide](/img/structure/B6644903.png)

